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Compound of Interest

Compound Name: 2-Oxoindoline-5-carbonitrile

Cat. No.: B1586873

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Oxoindoline-5-carbonitrile (also known as 5-Cyanooxindole), a key heterocyclic scaffold in
medicinal chemistry and drug development. This document is intended for researchers,
scientists, and professionals, offering a consolidated resource for its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The inherent
value of 2-Oxoindoline-5-carbonitrile lies in its versatile structure, featuring a lactam, a nitrile
group, and an aromatic ring, making it a valuable intermediate for the synthesis of a wide range
of biologically active molecules.[1] An accurate understanding of its spectroscopic profile is
paramount for its unambiguous identification, characterization, and quality control in synthetic
and medicinal chemistry workflows.

Molecular Structure and Key Features

2-Oxoindoline-5-carbonitrile possesses a rigid bicyclic structure with key functional groups
that give rise to its characteristic spectroscopic signatures. The strategic placement of the
electron-withdrawing nitrile group on the aromatic ring significantly influences the electronic
environment of the entire molecule, which is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 2-Oxoindoline-5-carbonitrile, both *H and 3C NMR provide a detailed map of
the molecular framework.
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'H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of 2-Oxoindoline-5-carbonitrile is expected to exhibit distinct
signals corresponding to the aromatic protons, the methylene protons of the lactam ring, and
the amide proton. The chemical shifts are influenced by the electron-withdrawing nature of the
carbonyl and nitrile groups.

Predicted *H NMR Data (in DMSO-de, 400 MHZz)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~10.8 Singlet 1H N-H
~7.8 Singlet 1H Ar-H (H4)
~7.6 Doublet 1H Ar-H (H6)
~7.0 Doublet 1H Ar-H (H7)
~3.6 Singlet 2H -CHz-

Interpretation and Causality:

o The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (~10.8
ppm) due to its acidic nature and the deshielding effect of the adjacent carbonyl group. Its
chemical shift can be sensitive to concentration and residual water in the solvent.

e The aromatic protons will appear in the region of ~7.0-7.8 ppm. The proton at the C4 position
(H4), being ortho to the nitrile group, is anticipated to be the most deshielded and may
appear as a singlet or a narrow doublet. The protons at C6 and C7 will likely appear as
doublets, with their coupling constants reflecting their ortho relationship.

e The methylene protons (-CHz-) at the C3 position are expected to be observed as a sharp
singlet around 3.6 ppm. The equivalence of these two protons is due to the planarity of the
ring system.

3C NMR (Carbon-13 NMR) Spectroscopy
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The 13C NMR spectrum provides valuable information about the carbon skeleton of the
molecule. The presence of the carbonyl, nitrile, and aromatic carbons will be clearly indicated
by their characteristic chemical shifts.

Predicted 3C NMR Data (in DMSO-ds, 100 MHZz)

Chemical Shift (8) ppm Assighment
~175.0 C=0 (C2)
~145.0 Ar-C (C7a)
~135.0 Ar-C (C6)
~130.0 Ar-C (C4)
~125.0 Ar-C (C3a)
~119.0 -C=N

~110.0 Ar-C (C7)
~105.0 Ar-C (C5)
~35.0 -CH2- (C3)

Interpretation and Causality:

The carbonyl carbon (C2) is expected to resonate at a significantly downfield position
(~175.0 ppm), which is characteristic of amide carbonyls.

e The aromatic carbons will appear in the typical range of 105-145 ppm. The carbon attached
to the nitrile group (C5) is expected to have a relatively upfield chemical shift for a
substituted aromatic carbon, while the quaternary carbons (C3a and C7a) will also be
identifiable.

e The nitrile carbon (-C=N) will have a distinct chemical shift around 119.0 ppm.

o The methylene carbon (C3) will be observed at a more upfield position (~35.0 ppm).
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Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-Oxoindoline-5-carbonitrile will be dominated by the
characteristic absorption bands of the amide and nitrile functionalities.

Characteristic IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3300 Medium, Sharp N-H Stretch

~2230 Strong, Sharp C=N Stretch

~1710 Strong, Sharp C=0 Stretch (Amide I)
~1620 Medium C=C Aromatic Stretch
~1480 Medium C-H Bend (Methylene)

Interpretation and Causality:

e The N-H stretching vibration of the secondary amide is expected to appear as a sharp peak
around 3300 cm™2.

o A strong and sharp absorption band around 2230 cm~1 is a definitive indicator of the nitrile
group (C=N). The conjugation with the aromatic ring slightly lowers this frequency from that
of a simple alkyl nitrile.[2]

e The carbonyl (C=0) stretching vibration of the lactam (a cyclic amide) will give rise to a very
strong and sharp peak around 1710 cm~1. This is a key diagnostic peak for the oxindole
core.

e The spectrum will also feature characteristic absorptions for the aromatic C=C stretching and
C-H bending vibrations.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

m/z Interpretation

158 [M]*" (Molecular lon)
130 M- CO]*

103 [M-CO - HCN]*

Interpretation of Fragmentation Pattern:

e The molecular ion peak ([M]*") for 2-Oxoindoline-5-carbonitrile (CoHsN20) is expected at
m/z 158, corresponding to its molecular weight.[3]

e A common fragmentation pathway for oxindoles is the loss of a neutral molecule of carbon
monoxide (CO) from the lactam ring, which would result in a fragment ion at m/z 130.

e Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the nitrile
group and the pyrrole ring, leading to a fragment at m/z 103.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

A solution of 2-Oxoindoline-5-carbonitrile (typically 5-10 mg) is prepared in a deuterated
solvent (e.g., DMSO-ds) and transferred to an NMR tube. *H and 3C NMR spectra are acquired
on a high-field NMR spectrometer (e.g., 400 MHz or higher). For *H NMR, standard acquisition
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with
chemical shifts referenced to the residual solvent peak. For 3C NMR, a proton-decoupled
experiment is typically performed to simplify the spectrum and enhance the signal-to-noise
ratio.
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Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR
spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the
spectrum is recorded over the range of 4000-400 cm~*. A background spectrum of the clean
ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)

For Electron lonization Mass Spectrometry (EI-MS), a small amount of the sample is introduced
into the instrument, where it is vaporized and bombarded with a high-energy electron beam,
causing ionization and fragmentation. The resulting ions are then separated based on their
mass-to-charge ratio. For Electrospray lonization Mass Spectrometry (ESI-MS), the sample is
dissolved in a suitable solvent and introduced into the mass spectrometer through a charged
capillary, generating ions that are then analyzed.

Visualizations
Molecular Structure of 2-Oxoindoline-5-carbonitrile

Caption: 2D structure of 2-Oxoindoline-5-carbonitrile.

Predicted Mass Spectrometry Fragmentation Pathway
( [CoHsN20]* -CO [CsHeN2]* - HCN [C7HsN]+ )
m/z = 158 , I ( m/z = 130 , I ( m/z =103

Click to download full resolution via product page

Caption: Predicted fragmentation of 2-Oxoindoline-5-carbonitrile in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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